molecular formula C22H26O4 B13794746 Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-propylphenyl ester CAS No. 52811-80-0

Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-propylphenyl ester

Katalognummer: B13794746
CAS-Nummer: 52811-80-0
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: KGYHDKQBNLIFKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Propylphenyl 4-[(1-oxohexyl)oxy]benzoate is an organic compound with the molecular formula C({22})H({26})O(_{4}) It is a type of ester, specifically a benzoate ester, which is characterized by the presence of a benzoate group attached to an alkyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propylphenyl 4-[(1-oxohexyl)oxy]benzoate typically involves the esterification reaction between 4-propylphenol and 4-[(1-oxohexyl)oxy]benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.

Industrial Production Methods

On an industrial scale, the production of 4-Propylphenyl 4-[(1-oxohexyl)oxy]benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

4-Propylphenyl 4-[(1-oxohexyl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH(^-)) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-propylbenzoic acid or 4-[(1-oxohexyl)oxy]benzoic acid.

    Reduction: Formation of 4-propylphenyl 4-[(1-hydroxyhexyl)oxy]benzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Propylphenyl 4-[(1-oxohexyl)oxy]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Propylphenyl 4-[(1-oxohexyl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological receptors or enzymes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Propylphenyl 4-[(1-oxopentyl)oxy]benzoate
  • 4-Propylphenyl 4-[(1-oxobutyl)oxy]benzoate
  • 4-Propylphenyl 4-[(1-oxooctyl)oxy]benzoate

Uniqueness

4-Propylphenyl 4-[(1-oxohexyl)oxy]benzoate is unique due to its specific alkyl chain length and the presence of both propyl and hexyl groups. This combination of structural features imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Eigenschaften

CAS-Nummer

52811-80-0

Molekularformel

C22H26O4

Molekulargewicht

354.4 g/mol

IUPAC-Name

(4-propylphenyl) 4-hexanoyloxybenzoate

InChI

InChI=1S/C22H26O4/c1-3-5-6-8-21(23)25-19-15-11-18(12-16-19)22(24)26-20-13-9-17(7-4-2)10-14-20/h9-16H,3-8H2,1-2H3

InChI-Schlüssel

KGYHDKQBNLIFKF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.